molecular formula C12H17NO2 B2383501 4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol CAS No. 1514318-22-9

4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol

Cat. No.: B2383501
CAS No.: 1514318-22-9
M. Wt: 207.273
InChI Key: NNGRTYKXOPNWEZ-UHFFFAOYSA-N
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Description

The compound “4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol” is a biologically important alkylaminophenol compound . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

This compound is synthesized by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid .


Molecular Structure Analysis

The structural analysis of the molecule is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by the computational spectral studies . The optimization of the most stable molecular structure of this compound was performed by the DFT/B3LYP and DFT/B3PW91 methods with a 6-311++G(d,p) basis set .


Chemical Reactions Analysis

The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Physical And Chemical Properties Analysis

The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G(d,p) basis set . The NMR data are calculated by means of the GIAO method; the TD–DFT method is used for UV-Vis spectroscopy . In addition, the electronic and structural properties (bond lengths, dihedral and bond angles), HOMO and LUMO energies, NLO analysis, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths are investigated .

Scientific Research Applications

Synthesis and Spectroscopic Studies

A compound closely related to 4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol has been synthesized and thoroughly investigated for its structural and electronic properties. In a study by Ulaş (2021), a new alkylaminophenol compound was synthesized using the Petasis reaction. The structural elucidation was conducted through FTIR, 1H, 13C NMR, and UV-Vis spectrometry, supported by computational spectral studies. Quantum chemical calculations, including density functional theory (DFT), provided insights into the molecule's electronic and structural properties, such as bond lengths, angles, HOMO and LUMO energies, and non-linear optical (NLO) analysis. The study highlighted the compatibility of theoretical and experimental molecular properties of alkylaminophenol compounds (Ulaş, 2021).

Corrosion Inhibition

Research on the corrosion inhibitive behavior of certain compounds on mild steel in acidic environments has shown promising results. Murmu et al. (2019) synthesized double condensed Schiff bases, exploring their effectiveness as corrosion inhibitors through gravimetric, electrochemical measurements, and computational studies. The study affirmed the formation of protective films on mild steel surfaces and highlighted the significant role of molecular configuration in corrosion inhibition (Murmu et al., 2019).

Catalytic Applications

A study on the synthesis of polysubstituted 4-(phenoxymethyl)-3-pyrrolines and their isomers showcased the integration of transition metal-catalyzed reactions. Clique et al. (2002) described a methodology based on sequential one-pot coupling involving a propargylamine, a vinyl sulfone (or nitroalkene), and a phenolic derivative, highlighting the potential of these compounds in catalytic applications (Clique et al., 2002).

Anti-Cancer and Anti-Inflammatory Potential

Zulfiqar et al. (2021) conducted a study on 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol (PDP), exploring its structural, anti-cancer, and anti-inflammatory properties. The compound showed significant inhibition of the HT-29 cancer cell line and exhibited higher anti-inflammatory activity compared to standard COX-1 inhibitors. This study not only confirmed the structural integrity of PDP through spectroscopic methods and crystallography but also highlighted its potential biomedical applications (Zulfiqar et al., 2021).

Future Directions

The compound “4-[[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl]phenol” and other alkylaminophenol compounds have been used frequently in cancer treatment . The discovery of new compounds having the antiproliferative action against cancer cells is very important . Therefore, future research could focus on the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

4-[[3-(hydroxymethyl)pyrrolidin-1-yl]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-9-11-5-6-13(8-11)7-10-1-3-12(15)4-2-10/h1-4,11,14-15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGRTYKXOPNWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1514318-22-9
Record name 4-{[3-(hydroxymethyl)pyrrolidin-1-yl]methyl}phenol
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